N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Description
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of STL097517 are CDK4/9 and HDAC1 . CDK4/9 are cyclin-dependent kinases that play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . HDAC1 is a histone deacetylase enzyme that is involved in gene expression regulation .
Mode of Action
STL097517 interacts with its targets by inhibiting their activity. It has been found to have excellent inhibitory activity against CDK4/9 and HDAC1, with IC50 values of 8.8, 12, and 2.2 nM, respectively . By inhibiting these targets, STL097517 disrupts the signals that stimulate the proliferation of malignant cells .
Biochemical Pathways
The inhibition of CDK4/9 and HDAC1 by STL097517 affects several biochemical pathways. The inhibition of CDK4/9 disrupts the cell cycle, preventing the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis in cancer cells . The inhibition of HDAC1 can lead to changes in gene expression, which can also result in the induction of apoptosis .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for STL097517 are not available, the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic can impact the compound’s bioavailability, potentially enhancing its ability to reach its targets within the body.
Result of Action
The result of STL097517’s action is the effective induction of apoptosis in cancer cell lines . By inhibiting key targets involved in cell cycle regulation and gene expression, STL097517 can disrupt the growth and proliferation of cancer cells, leading to their death .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . By inhibiting DHFR, this compound effectively halts the synthesis of RNA and DNA, leading to the death of rapidly dividing cells, such as cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the inhibition of DHFR by this compound leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair . Consequently, this disruption can result in cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a depletion of tetrahydrofolate, which is a critical cofactor for the synthesis of thymidylate, purines, and certain amino acids . The resulting shortage of these essential biomolecules impairs DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA synthesis and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DHFR and disrupts DNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, which may affect the overall pharmacological profile of the compound . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on DHFR . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DHFR and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its ability to inhibit DNA synthesis and induce cell cycle arrest .
Properties
IUPAC Name |
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-15-8-10-16(11-9-15)19-14-31-21-20(19)26-24(27-23(21)30)28-12-4-5-17(13-28)22(29)25-18-6-2-3-7-18/h8-11,14,17-18H,2-7,12-13H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSMXSDZUCXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.